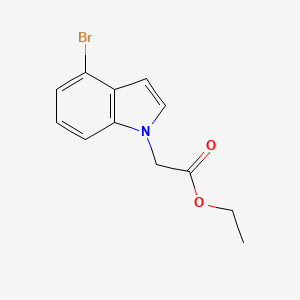

Ethyl 2-(4-bromo-1H-indol-1-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-bromoindol-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-2-16-12(15)8-14-7-6-9-10(13)4-3-5-11(9)14/h3-7H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBASMSYCAFYNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC2=C1C=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Chemical Synthesis of Ethyl 2 4 Bromo 1h Indol 1 Yl Acetate

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. amazonaws.com For Ethyl 2-(4-bromo-1H-indol-1-yl)acetate, the analysis begins by identifying the most logical bonds to break.

The primary disconnection is the C-N bond between the indole (B1671886) nitrogen and the acetate (B1210297) moiety. This is a common disconnection for N-alkylated heterocycles, as this bond is typically formed in the final stages of a synthesis via a nucleophilic substitution reaction. This disconnection reveals two key fragments: the 4-bromoindole (B15604) core and an ethyl acetate synthon.

A further disconnection of the 4-bromoindole core itself can be envisioned through various indole synthesis strategies. This involves breaking the C-C and C-N bonds that form the pyrrole (B145914) ring fused to the benzene (B151609) ring.

A simplified representation of the retrosynthetic analysis for this compound, highlighting the key disconnections.

A simplified representation of the retrosynthetic analysis for this compound, highlighting the key disconnections.Based on the retrosynthetic analysis, the principal building blocks for the synthesis are:

Ethyl 2-bromoacetate: This commercially available reagent serves as the electrophile to introduce the ethyl acetate group onto the indole nitrogen. orgsyn.org It provides the two-carbon chain and the ester functionality in a single step.

The forward synthesis is guided by the retrosynthetic analysis, focusing on two key bond-forming transformations:

Indole Ring Formation: The construction of the 4-bromo-substituted indole ring system is the initial major challenge. Strategies must be employed that allow for the specific placement of the bromine atom at the C4 position. This often involves starting with a precursor that already contains the bromine atom in the correct position on the benzene ring.

N-Alkylation: The formation of the bond between the indole nitrogen and the ethyl acetate group is the second critical step. This is typically an alkylation reaction where the indole nitrogen acts as a nucleophile. The reaction conditions must be carefully chosen to ensure selective N-alkylation over potential C-alkylation, particularly at the C3 position. rsc.org

Contemporary Synthetic Routes and Optimized Reaction Protocols

Modern synthetic chemistry offers a variety of routes to achieve the synthesis of the target compound, with an increasing emphasis on optimization and sustainability.

The formation of the 4-bromoindole core is a pivotal step. While classical methods exist, contemporary approaches often provide better control and yields.

Batcho-Leimgruber Indole Synthesis: This is a versatile method for constructing substituted indoles. For 4-bromoindole, the synthesis could start from 2-bromo-6-nitrotoluene, which undergoes condensation with a dimethylformamide acetal (B89532) followed by reductive cyclization to yield the desired indole. researchgate.net

Bartoli Indole Synthesis: This method involves the reaction of a nitro-aromatic compound with a vinyl Grignard reagent. The Dobbs modification of the Bartoli synthesis is a potential route for preparing 4-methylindole (B103444) and could be adapted for 4-bromoindole. researchgate.net

Transition Metal-Catalyzed Cyclizations: Modern methods often involve transition metal catalysts, such as palladium or ruthenium, to facilitate the cyclization and formation of the indole ring. Ruthenium-catalyzed C-H activation strategies have been developed for the highly regioselective functionalization of the indole C4 position, which represents an advanced approach to creating such structures. nih.govacs.org For example, using an aldehyde as a directing group can guide a ruthenium catalyst to functionalize the C4 position specifically. nih.gov

Table 1: Comparison of Selected Synthetic Routes to 4-Substituted Indoles

| Method | Typical Starting Materials | Key Features | Reference |

|---|---|---|---|

| Batcho-Leimgruber Synthesis | Substituted o-nitrotoluenes | Versatile, two-step process involving condensation and reductive cyclization. | researchgate.net |

| Bartoli Synthesis (Dobbs Mod.) | Substituted nitroarenes, vinyl Grignard reagents | Effective for sterically hindered indoles. | researchgate.net |

| Ruthenium-Catalyzed C-H Activation | Indole with a directing group | High regioselectivity for C4 functionalization under mild conditions. | nih.gov |

| Synthesis from Dihalophenols | 2,3-Dihalophenols | A multi-step route that allows for the construction of 4-haloindoles. | rsc.org |

Once 4-bromoindole is obtained, the ethyl acetate moiety is introduced via N-alkylation.

The most common and classical approach involves the deprotonation of the indole nitrogen with a strong base, followed by reaction with an alkyl halide. rsc.org

Reaction Conditions: Typically, sodium hydride (NaH) is used as the base in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The resulting indolide anion then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate (B1195939) to form the desired product. rsc.org

Alternative methods aim for milder conditions or improved operational simplicity:

Phase-Transfer Catalysis: This method can be employed to facilitate the reaction between the aqueous and organic phases, often using a base like potassium hydroxide (B78521).

Potassium Hydroxide in Acetone: Successful N-alkylation of indole esters has been reported using aqueous potassium hydroxide in acetone, which can be a more manageable and less hazardous alternative to sodium hydride. nih.gov

Table 2: Selected Protocols for N-Alkylation of Indoles

| Base/Solvent System | Alkylating Agent | Key Features | Reference |

|---|---|---|---|

| NaH / DMF or THF | Alkyl Halide (e.g., Ethyl Bromoacetate) | Classical, widely used method; requires anhydrous conditions and careful handling of NaH. | rsc.org |

| aq. KOH / Acetone | Alkyl Halide (e.g., Benzyl Bromide) | Milder conditions, avoids pyrophoric bases, easier solvent removal. | nih.gov |

| K2CO3, KI / Acetone | Ethyl Chloroacetate | Used for esterification of hydroxyl groups on the indole ring, but similar principles apply to N-alkylation. | arkat-usa.org |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com These principles can be applied to the synthesis of the target compound.

Alternative Energy Sources: Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry. tandfonline.comtandfonline.com Reactions under microwave irradiation are often much faster, have higher yields, and can sometimes be performed with less solvent or with greener solvents compared to conventional heating. tandfonline.com

Greener Solvents: The choice of solvent is critical. Traditional solvents like DMF are effective but have toxicity concerns. Green chemistry encourages the use of less hazardous solvents like ethanol, water, or ionic liquids, or even solvent-free conditions. researchgate.netrsc.org

Mechanochemistry: Solvent-free reaction conditions can be achieved through mechanochemistry, where mechanical force (e.g., ball milling) is used to initiate reactions. This has been successfully applied to Fischer indolizations, avoiding the need for bulk solvents and often proceeding at room temperature. unica.it

Catalysis: The use of efficient catalysts, especially those that can be recovered and reused, is a cornerstone of green chemistry. This reduces waste and improves atom economy. Transition metal catalysts used in C-H activation are often used in small quantities and can lead to highly efficient transformations. nih.gov

By integrating these green principles, the synthesis of this compound can be made more environmentally benign, efficient, and sustainable.

Principles of Green Chemistry in the Synthesis of this compound

Advanced Purification and Isolation Techniques for High Purity Product

Achieving high purity of the final compound is paramount, especially for applications in medicinal chemistry. Following the synthesis of this compound, unreacted starting materials, byproducts, and catalyst residues must be removed.

Flash column chromatography is a standard and effective technique for the purification of indole derivatives. acs.orgcardiff.ac.uk The crude reaction mixture is adsorbed onto a solid stationary phase, typically silica (B1680970) gel, and a solvent system (eluent) is passed through the column to separate the components based on their differing polarities.

The selection of the eluent system is crucial for achieving good separation. For compounds like ethyl indole acetates, mixtures of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate) are commonly used. longdom.orgresearchgate.netamazonaws.com A gradient elution, where the proportion of the polar solvent is gradually increased, is often employed to first elute non-polar impurities and then the product, followed by any highly polar impurities. Monitoring the separation is typically done using thin-layer chromatography (TLC). longdom.org

Table 4: Exemplary Chromatographic Conditions for Purification of Indole Acetates

| Compound Type | Stationary Phase | Eluent System | Notes | Citations |

|---|---|---|---|---|

| Ethyl 2-(1H-indol-2-yl)acetates | Silica Gel | Ethyl acetate / Hexane | Dry loading of the residue onto the column. | longdom.org |

| Substituted Indole Acetates | Silica Gel | Petroleum ether / Ethyl acetate (gradient) | Gradient elution from 100:0 to 60:40. | cardiff.ac.uk |

| Trifluoromethylated Indole Propanoate | Silica Gel | n-pentane / Ethyl acetate (4:1) | Isocratic elution. Rf value reported for purity check. | amazonaws.com |

| Cyclopent[b]indole Acetate | Silica Gel | 10% Ethyl acetate in Hexane | Isocratic elution after initial work-up. | acs.org |

While chromatography is excellent for removing bulk impurities, recrystallization is often the method of choice for achieving the highest level of purity required for analytical standards or subsequent sensitive reactions. cardiff.ac.uk This technique relies on the difference in solubility of the compound and any remaining impurities in a particular solvent or solvent mixture at different temperatures.

The process involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at low temperatures. As the solution cools slowly, the desired compound forms crystals, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical; common solvents for recrystallizing indole derivatives include ethanol, or mixtures like ethanol/water. cardiff.ac.ukmdpi.com In some cases, direct crystallization from the crude reaction mixture is possible, simplifying the purification process significantly. acs.org

Elucidation of Complex Structural Features and Spectroscopic Attributes Through Advanced Techniques

High-Resolution Spectroscopic Analysis for Fine Structural Determination of Ethyl 2-(4-bromo-1H-indol-1-yl)acetate

High-resolution spectroscopy is indispensable for confirming the covalent structure and probing the electronic environment of a molecule in solution and the solid state.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

Advanced NMR techniques, such as two-dimensional (2D) NMR, would be critical in assembling the molecular framework of this compound.

¹H NMR: The proton NMR spectrum would provide initial information on the number of distinct proton environments, their multiplicity (spin-spin coupling), and their chemical shifts, indicating the electronic environment.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms, including the quaternary carbons of the indole (B1671886) ring and the carbonyl carbon of the ester.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling networks, for instance, confirming the connectivity of protons within the ethyl group and the aromatic protons on the benzene (B151609) portion of the indole ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom, allowing for unambiguous assignment of the CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) couplings between protons and carbons. This would be instrumental in confirming the connection of the ethyl acetate (B1210297) moiety to the indole nitrogen (N1) and the position of the bromine atom at C4 by observing correlations from protons on the aromatic ring to the surrounding carbon atoms.

A hypothetical data table for the key NMR shifts is presented below, based on known chemical shift ranges for similar indole derivatives.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| Ethyl CH₃ | ~1.2 | ~14 | Correlation to ester carbonyl and O-CH₂ |

| Ethyl O-CH₂ | ~4.2 | ~62 | Correlation to ester carbonyl and N1-CH₂ |

| N1-CH₂ | ~5.0 | ~48 | Correlation to N1, C2, C7a, and ester carbonyl |

| Ester C=O | - | ~168 | Correlation from Ethyl O-CH₂ and N1-CH₂ |

| C2-H | ~6.6 | ~102 | Correlation to C3, C3a, C7a |

| C3-H | ~7.2 | ~128 | Correlation to C2, C3a, C4 |

| C5-H | ~7.1 | ~123 | Correlation to C4, C7, C3a |

| C6-H | ~7.0 | ~121 | Correlation to C4, C5, C7a |

| C7-H | ~7.5 | ~110 | Correlation to C5, C7a |

Table 1: Predicted NMR Data for this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Isotopic Pattern Analysis

HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₂H₁₂BrNO₂), HRMS would provide a precise mass measurement. A key feature would be the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two prominent peaks in the mass spectrum separated by two mass units (M+ and M+2), providing definitive evidence for the presence of a single bromine atom in the molecule.

| Ion | Calculated m/z | Observed m/z |

| [M(⁷⁹Br)+H]⁺ | 282.0124 | (Expected) |

| [M(⁸¹Br)+H]⁺ | 284.0104 | (Expected) |

| [M(⁷⁹Br)+Na]⁺ | 303.9944 | (Expected) |

| [M(⁸¹Br)+Na]⁺ | 305.9923 | (Expected) |

Table 2: Predicted HRMS Data and Isotopic Pattern for this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Fingerprint Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands corresponding to the C=O stretch of the ester group (around 1730-1750 cm⁻¹), C-O stretching vibrations, and various C-H and C-N stretching and bending modes. The aromatic C-H and C=C stretching vibrations of the indole ring would also be present.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations are often strong in Raman spectra, which would help to characterize the indole core.

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 (Weak) |

| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 (Strong) |

| Ester C=O Stretch | ~1740 (Strong) | ~1740 (Weak) |

| Aromatic C=C Stretch | 1620-1450 | 1620-1450 (Strong) |

| C-O Stretch | 1250-1050 | (Variable) |

| C-Br Stretch | 650-550 | 650-550 (Strong) |

Table 3: Predicted Vibrational Spectroscopy Data for this compound.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Characterization

Single-crystal X-ray diffraction stands as the gold standard for the unambiguous determination of the solid-state structure of a crystalline compound. While a crystal structure for the title compound is not reported in the searched literature, analysis of related indole structures provides insight into the expected findings. nih.govnih.gov

Molecular Conformation and Stereochemical Aspects

X-ray diffraction analysis would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. Key conformational features would include:

The planarity of the indole ring system.

The conformation of the ethyl acetate group relative to the indole ring. The torsion angles around the N1-C(H₂) and C(H₂)-C(=O) bonds would define the orientation of this substituent.

The absence of stereocenters means the molecule is achiral, and it would be expected to crystallize in a centrosymmetric space group.

Intermolecular Interactions and Crystal Packing Architectures

The way molecules pack in the crystal lattice is governed by a variety of intermolecular interactions. For this compound, the following interactions would likely play a significant role in the crystal packing:

Hydrogen Bonding: Although the indole N-H proton is substituted, weak C-H···O hydrogen bonds involving the ester oxygen as an acceptor and various C-H groups as donors are expected to be present, linking molecules into chains or sheets.

Halogen Bonding: The bromine atom at the C4 position could act as a halogen bond donor, interacting with the oxygen atom of the ester group or other electron-rich regions of neighboring molecules.

π-π Stacking: The planar indole rings could engage in π-π stacking interactions, further stabilizing the crystal lattice. The specific geometry (e.g., parallel-displaced or T-shaped) of these interactions would be determined.

Mechanistic Investigations of Reactivity and Chemical Transformations of Ethyl 2 4 Bromo 1h Indol 1 Yl Acetate

Reactivity of the Bromo-Substituent in Cross-Coupling and Functionalization Reactions

The bromine atom at the C4 position of the indole (B1671886) ring is a key functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal catalysis.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium catalysis is a powerful tool for the functionalization of aryl halides. The reactivity of the C4-bromo group on the indole core is analogous to that of other aryl bromides, enabling a suite of well-established cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for forming biaryl compounds by coupling an organoboron reagent with an organic halide. youtube.com For Ethyl 2-(4-bromo-1H-indol-1-yl)acetate, a Suzuki reaction would involve its coupling with various aryl or vinyl boronic acids or esters. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com While specific studies on this exact substrate are not prevalent, the successful coupling of related bromo-heterocycles, such as 5-bromoindazoles and 4-bromo-1H-indole, demonstrates the viability of this transformation. acs.org The choice of catalyst, base, and solvent is crucial for achieving high yields. nist.govresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Aromatics

| Catalyst | Base | Solvent | Temperature (°C) | Reference |

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | acs.org |

| Pd(OAc)₂ | K₂CO₃ | Water/TBAB | 90-95 | |

| Pd(OAc)₂ | Na₂CO₃ | Acetone/Water | 40-45 | |

| Benzimidazole-oxime-Pd(II) complex | KOH | Water | 100 | nist.gov |

Heck Reaction: The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. researchgate.net This reaction would allow for the introduction of a variety of vinyl groups at the C4 position of the indole. The mechanism typically proceeds with trans selectivity. Modern phosphine-free catalyst systems have been developed to be highly active and stable, expanding the scope of the Heck reaction. researchgate.net

Sonogashira Coupling: This reaction provides a powerful method for the formation of C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl halide. nih.govnih.gov The reaction is typically co-catalyzed by palladium and copper salts, although copper-free versions have been developed. nih.govuwindsor.ca The Sonogashira coupling of 4-bromo-1H-indole has been reported to proceed in good yield, suggesting that this compound would be a suitable substrate for this transformation, enabling the synthesis of 4-alkynylindole derivatives. uwindsor.ca These reactions can often be carried out under mild conditions. nih.gov

Table 2: Conditions for Sonogashira Coupling of Aryl Halides

| Catalyst System | Base | Solvent | Temperature | Reference |

| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp. | uwindsor.ca |

| Pd(PPh₃)₄ / CuI | Amine Base | Anhydrous/Anaerobic | Mild | nih.govrsc.org |

| Dipyridylpalladium complex | Pyrrolidine | Water / Air | Reflux | nih.gov |

Nickel-Catalyzed Transformations and Related Methodologies

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and highly reactive alternative to palladium-based systems. youtube.comnih.gov These catalysts are effective for coupling a wide range of substrates, including aryl bromides and various phenol (B47542) derivatives, often in more environmentally friendly "green" solvents. nih.gov

For this compound, nickel catalysis could be applied to Suzuki-Miyaura type couplings. Commercially available and air-stable pre-catalysts such as NiCl₂(PCy₃)₂ have proven effective for coupling heterocyclic bromides with aryl boronic acids, yielding biaryl products in high yields. nih.gov Such protocols have been successful in assembling complex bis(heterocyclic) frameworks on a preparative scale with low catalyst loadings. nih.gov Furthermore, nickel catalysis has been employed for the decarboxylative cross-coupling of indole-3-acetic acids with aryl bromides, showcasing the metal's versatility in indole chemistry. rsc.org

Direct C-H Activation and Functionalization Adjacent to the Bromine Atom

Direct C-H activation is a powerful strategy for molecular functionalization that avoids the pre-functionalization of substrates. wikipedia.org In this compound, the positions adjacent to the bromine atom (C3 and C5) are potential sites for such reactions. The regioselectivity of C-H activation on the indole ring is heavily influenced by the directing ability of existing substituents.

While the bromo-substituent itself can direct metallation, the N1-acetate substituent is also a key player. Palladium-catalyzed C-H arylation can be directed to various positions of the indole core depending on the choice of directing group and ligands. researchgate.net For instance, phosphinoyl directing groups can direct arylation to the C7-position. researchgate.net In the context of the subject compound, there would be a competition between the directing effects of the C4-bromo group and the N1-ester functionality. It is conceivable that under specific palladium-catalyzed conditions, C-H functionalization could be achieved at the C5 position, ortho to the bromine atom. This would provide a direct route to 4,5-disubstituted indole derivatives.

Reactivity at the Indole Nitrogen (N1) Position

The N1 position of the indole is already substituted with an ethyl acetate (B1210297) group. Therefore, reactivity at this position centers on the chemical transformations of this side chain.

Further Alkylation or Acylation Strategies

Since the indole nitrogen is already alkylated, further direct alkylation or acylation at this site is not feasible. However, the ethyl acetate moiety itself serves as a platform for further derivatization. A common strategy involves the hydrolysis of the ester to the corresponding carboxylic acid, 2-(4-bromo-1H-indol-1-yl)acetic acid. This transformation can be readily achieved using a base such as lithium hydroxide (B78521) (LiOH). The resulting carboxylic acid is a versatile intermediate that can be activated and coupled with amines or alcohols to form a wide array of amides and esters, respectively, thereby introducing significant molecular diversity.

Metallation and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heterocyclic systems. wikipedia.orgorganic-chemistry.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org For this compound, two main pathways for metalation exist:

Halogen-Metal Exchange: The bromine at C4 is susceptible to halogen-metal exchange upon treatment with a strong base like n-butyllithium or tert-butyllithium, especially at low temperatures. This process would generate a lithiated species at the C4 position, which can then be quenched with various electrophiles to introduce a new substituent at this site. This reaction is often faster than directed lithiation. uwindsor.ca

Directed ortho-Metalation: The N1-substituent can act as a DMG. While the ester carbonyl can be a relatively weak directing group, related N-aminal or N-carbamoyl groups are known to effectively direct lithiation to the C7 position of the indole ring. combichemistry.comharvard.edu Abstraction of the C7 proton would generate a C7-lithiated intermediate, which upon reaction with an electrophile, would yield a 7-substituted-4-bromoindole derivative. The outcome of the reaction (halogen-metal exchange vs. C-H metalation) would depend on the specific base, solvent, and temperature conditions employed. nih.gov

Reactivity of the Ester Moiety

The ethyl acetate group attached to the indole nitrogen is a key site for various chemical transformations. Its reactivity is influenced by the electronic properties of the bromoindole core.

The ester functionality of this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-(4-bromo-1H-indol-1-yl)acetic acid. This reaction follows the general mechanism of nucleophilic acyl substitution. byjus.commasterorganicchemistry.comlibretexts.org

Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, forming the carboxylate salt. Subsequent acidification yields the carboxylic acid. The rate of basic hydrolysis is generally dependent on the concentration of both the ester and the hydroxide ion.

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the activated carbonyl group. Following proton transfer and elimination of ethanol, the carboxylic acid is formed.

Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with an excess of another alcohol in the presence of an acid or base catalyst. For instance, reaction with methanol (B129727) would yield Mthis compound. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The use of NaOMe in methanol has been shown to lead to transesterification of similar ethyl indol-2-carboxylates. nih.gov

| Reaction | Reagents & Conditions | Product | Reference |

| Base-catalyzed Hydrolysis | aq. KOH, reflux | 2-(4-bromo-1H-indol-1-yl)acetic acid sodium salt | chemijournal.com |

| Acid-catalyzed Hydrolysis | H₂SO₄, H₂O, heat | 2-(4-bromo-1H-indol-1-yl)acetic acid | researchgate.net |

| Transesterification | NaOMe, MeOH, reflux | Mthis compound | nih.gov |

The ester group can be reduced to a primary alcohol, 2-(4-bromo-1H-indol-1-yl)ethanol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as sodium borohydride (B1222165) is generally not reactive enough to reduce esters. libretexts.org The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of the ethoxide and a second hydride attack on the intermediate aldehyde. commonorganicchemistry.comyoutube.com

The conversion of this compound to amides can be accomplished through nucleophilic acyl substitution with primary or secondary amines. This reaction, often referred to as aminolysis, typically requires heating or catalysis. The amine attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the amide and ethanol. The use of activating agents can facilitate this transformation under milder conditions. For instance, various coupling reagents are known to promote amide bond formation between carboxylic acids (derived from the ester) and amines. asiaresearchnews.comorganic-chemistry.org A direct conversion can also be achieved, and studies on other indole derivatives have shown that N-acylation can be performed using various methods. nih.govbeilstein-journals.org

| Transformation | Reagent(s) | Product | Reference |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) in THF | 2-(4-bromo-1H-indol-1-yl)ethanol | libretexts.orgcommonorganicchemistry.com |

| Amide Formation | Amine (RNH₂), heat | N-alkyl-2-(4-bromo-1H-indol-1-yl)acetamide | libretexts.org |

Reaction Mechanism Elucidation and Kinetic Studies

Understanding the intricate details of reaction mechanisms and kinetics is crucial for optimizing reaction conditions and controlling product formation.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction mechanisms of complex organic molecules. mdpi.com For this compound, DFT calculations can be employed to model the various reaction pathways, such as hydrolysis and aminolysis. These calculations can provide valuable insights into the geometries of transition states, activation energies, and the thermodynamic stability of intermediates and products. researchgate.net

For instance, a computational study on the bromination of substituted indoles has shown a linear correlation between the electron-withdrawing power of the substituent and the Gibbs free energy barrier of the rate-determining step. researchgate.net Similar studies on bromoindoles could elucidate the electronic influence of the bromine atom at the 4-position on the reactivity of the N-acetate side chain. nih.gov Computational models can also predict the regioselectivity of reactions on the indole ring, which is a competing reaction pathway. mdpi.comnih.gov

| Computational Method | Application to this compound | Insights Gained | Reference |

| Density Functional Theory (DFT) | Modeling hydrolysis and transesterification pathways. | Transition state structures, activation energy barriers, reaction thermodynamics. | mdpi.com |

| Isodesmic Reactions | Calculating the heat of formation and relative stability. | Understanding the thermodynamic properties of the molecule and its derivatives. | |

| Molecular Electrostatic Potential (MESP) Analysis | Quantifying the effect of the bromo-substituent on reactivity. | Predicting the most likely sites for nucleophilic and electrophilic attack. | researchgate.net |

Real-time monitoring of chemical reactions provides invaluable data for understanding kinetics and detecting transient intermediates. Techniques such as in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly well-suited for this purpose. mt.comyoutube.com

By monitoring the reaction of this compound using in-situ FTIR, the disappearance of the ester carbonyl stretch (typically around 1735-1750 cm⁻¹) and the appearance of the product's characteristic peaks (e.g., the broad O-H stretch of a carboxylic acid or the amide carbonyl stretch) can be tracked over time. researchgate.netnih.gov This data allows for the determination of reaction rates and the identification of any significant intermediates that may accumulate during the reaction.

Similarly, in-situ NMR spectroscopy can provide detailed structural information about the species present in the reaction mixture at any given moment. nih.govclockss.org The characteristic proton and carbon NMR signals of the starting material, intermediates, and products can be monitored to follow the reaction progress quantitatively. youtube.comnih.gov For example, the methylene (B1212753) protons of the ethyl group and the protons on the indole ring would show distinct shifts as the reaction proceeds.

| Spectroscopic Technique | Information Obtained | Example Application | Reference |

| In-situ FTIR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products. | Monitoring the rate of hydrolysis by tracking the ester and carboxylic acid carbonyl bands. | mt.comnih.gov |

| In-situ NMR Spectroscopy | Detailed structural information and quantification of species in solution. | Observing the formation of the alcohol product during the reduction of the ester. | nih.govclockss.org |

Theoretical and Computational Chemistry Approaches to Ethyl 2 4 Bromo 1h Indol 1 Yl Acetate

Electronic Structure Theory and Quantum Chemical Calculations

Electronic structure theory and quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the electronic wavefunction and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Property Prediction

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for optimizing molecular geometry and predicting a variety of electronic properties. For ethyl 2-(4-bromo-1H-indol-1-yl)acetate, DFT calculations, often employing a basis set like 6-311++G**, would be used to find the most stable three-dimensional arrangement of its atoms—its equilibrium geometry. This process involves minimizing the energy of the molecule with respect to the positions of its nuclei.

Once the geometry is optimized, a wealth of electronic properties can be calculated. These include the distribution of electron density, the dipole moment, and the energies of the molecular orbitals. Such calculations have been successfully applied to various indole (B1671886) derivatives to understand their structural and electronic features. For instance, similar DFT studies on other bromo-indole compounds have provided valuable information on how the bromine substituent affects the electronic environment of the indole ring. nih.gov

Illustrative Data Table 5.1.1: Predicted Electronic Properties of this compound using DFT

| Property | Illustrative Value |

| Total Energy (Hartree) | -3250.123 |

| Dipole Moment (Debye) | 2.54 |

| HOMO Energy (eV) | -6.21 |

| LUMO Energy (eV) | -1.15 |

| HOMO-LUMO Gap (eV) | 5.06 |

| Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for a molecule of this type. They are not based on a specific published study of this compound. |

Ab Initio Methods for High-Accuracy Energy Calculations

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energy calculations. These methods are often used to benchmark the results from less computationally expensive methods like DFT. For this compound, high-accuracy ab initio calculations could provide a very precise value for the total electronic energy, which is crucial for determining thermodynamic properties such as the heat of formation.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital to which it is most likely to accept electrons.

For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

Conformational Analysis and Exploration of Potential Energy Surfaces

The flexibility of a molecule is a key determinant of its biological activity and physical properties. Conformational analysis explores the different spatial arrangements of a molecule's atoms that can be interconverted by rotation about single bonds.

Conformational Isomerism and Relative Stabilities

This compound possesses several single bonds around which rotation can occur, leading to different conformers. The most significant rotations would be around the C-N bond connecting the acetate (B1210297) group to the indole ring and the C-C and C-O bonds within the ethyl acetate moiety.

Computational methods can be used to perform a systematic scan of the potential energy surface (PES) by rotating these bonds. This allows for the identification of the various stable conformers (local minima on the PES) and the determination of their relative energies. The conformer with the lowest energy is the most stable and is expected to be the most populated at equilibrium.

Rotational Barriers and Intramolecular Dynamics

The potential energy surface also reveals the energy barriers to rotation between the different conformers. These rotational barriers, or transition states, determine the rate at which the molecule can interconvert between its different conformations. A low rotational barrier implies that the molecule is flexible and can easily adopt different shapes, while a high barrier suggests a more rigid structure. Understanding the intramolecular dynamics is crucial for predicting how the molecule might interact with a biological target, such as a receptor or enzyme.

Illustrative Data Table 5.2.2: Conformational Analysis of this compound

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| 1 (Global Minimum) | 85 | 0.00 | - |

| 2 | -95 | 1.25 | 3.5 |

| 3 | 175 | 2.50 | 4.8 |

| Illustrative dihedral angle for the C-N-C-C bond of the acetate side chain. | |||

| Note: The values in this table are illustrative and represent typical data obtained from conformational analysis for a molecule of this type. They are not based on a specific published study of this compound. |

Spectroscopic Property Prediction from First Principles

First-principles calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the spectroscopic properties of molecules. These computational methods allow for the elucidation of nuclear magnetic resonance (NMR) chemical shifts, vibrational frequencies (infrared and Raman), and electronic excitation spectra (UV-Vis) with a reasonable degree of accuracy. For a molecule like this compound, these theoretical predictions can aid in its structural confirmation, characterization, and the interpretation of experimental spectra.

Theoretical Prediction of NMR Chemical Shifts

The prediction of NMR chemical shifts using computational methods, primarily DFT, is a powerful approach for the structural elucidation of organic compounds. ivanmr.comnih.gov The process typically involves geometry optimization of the molecule's structure followed by the calculation of nuclear shielding tensors, which are then converted to chemical shifts. acs.org For this compound, this would involve optimizing its three-dimensional structure and then computing the ¹H and ¹³C NMR spectra.

The accuracy of these predictions is highly dependent on the chosen computational level, including the DFT functional and basis set. acs.org Studies on related indole derivatives have often employed functionals like B3LYP or MPW1PW91 with basis sets such as 6-31G(d,p) or larger for reliable predictions. acs.orgnih.gov Good correlation between experimental and calculated chemical shifts is often observed, providing confidence in the assignments. rsc.org

Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar indole derivatives found in the literature. mdpi.comchemicalbook.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | 6.60 | - |

| H3 | 7.30 | - |

| H5 | 7.25 | - |

| H6 | 7.10 | - |

| H7 | 7.50 | - |

| Methylene (B1212753) (-CH₂-) | 5.10 | 49.5 |

| Ethyl (-CH₂CH₃) | 4.20 | 61.5 |

| Ethyl (-CH₂CH₃) | 1.25 | 14.2 |

| C2 | - | 101.0 |

| C3 | - | 128.0 |

| C3a | - | 129.5 |

| C4 | - | 114.0 (C-Br) |

| C5 | - | 123.0 |

| C6 | - | 121.0 |

| C7 | - | 112.0 |

| C7a | - | 136.0 |

| Carbonyl (C=O) | - | 168.0 |

Note: These are hypothetical values for illustrative purposes and would require specific DFT calculations for validation.

Computational Determination of Vibrational Frequencies (IR/Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. First-principles calculations can predict these vibrational frequencies and their corresponding intensities. researchgate.netnih.gov For this compound, a theoretical vibrational analysis would begin with a geometry optimization to find the minimum energy structure, followed by a frequency calculation. This calculation yields the harmonic vibrational frequencies, which often require scaling to account for anharmonicity and other systematic errors in the computational method. researchgate.net

Studies on indole and its derivatives have shown that DFT methods, such as B3LYP with a 6-31G(d) basis set, can provide vibrational spectra in good agreement with experimental data. researchgate.netnih.gov The calculated spectra can aid in the assignment of complex experimental bands to specific molecular motions.

An illustrative table of key predicted vibrational frequencies for this compound is presented below, based on characteristic frequencies for functional groups present in the molecule. researchgate.net

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H Stretch | ~3400 | Stretching of the indole N-H bond (if present) |

| C-H Stretch (Aromatic) | 3100-3000 | Stretching of C-H bonds on the indole ring |

| C-H Stretch (Aliphatic) | 3000-2850 | Stretching of C-H bonds in the ethyl acetate group |

| C=O Stretch | ~1735 | Stretching of the carbonyl group in the ester |

| C=C Stretch (Aromatic) | 1600-1450 | Stretching of carbon-carbon bonds in the indole ring |

| C-N Stretch | 1350-1250 | Stretching of the C-N bond in the indole ring |

| C-O Stretch | 1250-1050 | Stretching of the C-O bonds in the ester group |

| C-Br Stretch | 650-550 | Stretching of the carbon-bromine bond |

Note: These are representative values. Actual frequencies would be determined through specific calculations.

Prediction of Electronic Excitation Spectra (UV-Vis)

Time-dependent density functional theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. medium.comresearchgate.net This approach calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in a UV-Vis spectrum. For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption. researchgate.netrsc.org

The choice of functional is crucial for accurate UV-Vis predictions, with long-range corrected functionals sometimes offering better performance for charge-transfer excitations. medium.com Studies on indole derivatives have shown that TD-DFT can successfully reproduce the main features of their experimental UV-Vis spectra. nih.govnih.gov The calculations can also provide insights into the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer. nih.gov

A hypothetical table of predicted electronic transitions for this compound is shown below.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| S₀ → S₁ | ~290 | 0.15 |

| S₀ → S₂ | ~275 | 0.25 |

| S₀ → S₃ | ~220 | 0.40 |

Note: These values are for illustrative purposes and are based on typical electronic transitions observed for substituted indoles. nih.gov

Reaction Mechanism Modeling and Transition State Characterization

Elucidation of Catalytic Cycles and Energy Profiles

The synthesis of N-alkylated indoles can often be achieved through catalytic processes. mdpi.comrsc.org Computational modeling can be used to elucidate the complete catalytic cycle of such reactions. acs.org This involves identifying all elementary steps, including substrate binding, oxidative addition, migratory insertion, and reductive elimination, and calculating the structures and energies of all intermediates and transition states. acs.org

By constructing a potential energy surface, the reaction pathway with the lowest energy barrier can be identified, which corresponds to the most likely reaction mechanism. This allows for a detailed understanding of the factors controlling the reaction's rate and selectivity. Transition state theory can be applied to calculate theoretical reaction rates from the computed activation energies. wikipedia.orgresearchgate.net

Computational Assessment of Solvent Effects on Reaction Energetics

The solvent can have a significant impact on the energetics and mechanism of a reaction. rsc.orgresearchgate.net Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. mdpi.com Explicit models involve including a number of solvent molecules in the calculation, which is more computationally demanding but can capture specific solvent-solute interactions like hydrogen bonding.

For the N-alkylation of an indole derivative, computational studies can assess how different solvents stabilize or destabilize the reactants, intermediates, and transition states, thereby influencing the reaction rate and outcome. rsc.orgdartmouth.edu For instance, a polar solvent might preferentially stabilize a polar transition state, thus accelerating the reaction compared to a nonpolar solvent.

Derivatization Strategies and Synthetic Applications of Ethyl 2 4 Bromo 1h Indol 1 Yl Acetate As a Chemical Building Block

Strategic Utility in the Construction of Diverse Organic Molecular Architectures

The unique substitution pattern of ethyl 2-(4-bromo-1H-indol-1-yl)acetate makes it an attractive starting material for the synthesis of a wide array of more complex indole-containing compounds. The bromine atom serves as a handle for various cross-coupling reactions, while the ester functionality can be readily modified or involved in cyclization reactions.

Synthesis of Polycyclic Indole (B1671886) Systems

The construction of polycyclic systems containing an indole nucleus is a key area of research due to the prevalence of such motifs in biologically active natural products and pharmaceutical agents. nih.gov this compound is a valuable precursor for creating fused indole systems through intramolecular cyclization strategies.

One prominent method that could be employed is the intramolecular Heck reaction. nih.govsemanticscholar.orgresearchgate.net By introducing an olefinic group onto the indole core, for example, via a Stille or Suzuki coupling at the C4-position, a subsequent palladium-catalyzed intramolecular cyclization could lead to the formation of a new ring fused to the benzene (B151609) portion of the indole. The success of such a reaction would be dependent on the length and nature of the tether connecting the olefin to the indole ring.

Another potential approach involves the formation of a new ring fused at the C3 and C4 positions. This could be envisioned through a sequence of reactions starting with functionalization of the C3 position, followed by an intramolecular cyclization that utilizes the C4-bromo substituent. While direct C-H activation at the C3 position can be challenging, various methods have been developed for the introduction of functional groups at this site which could then participate in a ring-closing reaction.

Introduction of Varied Functional Groups onto the Indole Core

The derivatization of the indole core of this compound can be achieved through modification of both the bromo substituent and the ethyl acetate (B1210297) side chain.

The bromine atom at the C4-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. ysu.am These include, but are not limited to, Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. rsc.org This allows for the introduction of a wide range of substituents, as detailed in the table below.

| Reaction Type | Reactant | Introduced Functional Group | Potential Product |

| Suzuki Coupling | Arylboronic acid | Aryl | Ethyl 2-(4-aryl-1H-indol-1-yl)acetate |

| Stille Coupling | Organostannane | Alkyl, Alkenyl, Aryl | Ethyl 2-(4-substituted-1H-indol-1-yl)acetate |

| Sonogashira Coupling | Terminal alkyne | Alkynyl | Ethyl 2-(4-alkynyl-1H-indol-1-yl)acetate |

| Buchwald-Hartwig Amination | Amine | Amino | Ethyl 2-(4-amino-1H-indol-1-yl)acetate |

Furthermore, the ethyl acetate side chain can be readily modified. nih.govmdpi.com Saponification of the ester to the corresponding carboxylic acid provides a handle for amide bond formation, leading to a diverse library of N-acylated indole derivatives. Reduction of the ester would yield the corresponding alcohol, which can be further functionalized.

Scaffold Diversity Generation via Cascade and Multicomponent Reactions

Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) are powerful tools in synthetic chemistry for the rapid construction of complex molecules from simple starting materials in a single operation. nih.govnih.gov The structural features of this compound make it a suitable candidate for participation in such transformations.

For instance, a cascade reaction could be initiated by a cross-coupling reaction at the C4-position, followed by an in-situ intramolecular cyclization involving the N1-acetate side chain. The specific design of the coupling partner would be crucial for directing the cascade towards the desired polycyclic scaffold.

In the context of MCRs, while there are no specific reports involving this compound, related indole derivatives have been successfully employed. nih.govbeilstein-journals.org For example, indole-2-acetates have been used in copper-catalyzed three-component reactions with aromatic aldehydes and dienophiles to generate complex spiro-tetrahydrocarbazoles. nih.govbeilstein-journals.org It is conceivable that this compound could participate in similar MCRs, with the C4-bromo group offering a site for further post-MCR modification, thereby increasing molecular diversity.

Applications as a Precursor in Advanced Materials Chemistry

Indole-containing molecules have garnered interest in the field of materials science due to their unique electronic and photophysical properties. nih.gov this compound, with its potential for extensive derivatization, could serve as a key building block for advanced materials.

Monomer Synthesis for Polymer Backbones

The development of novel polymers with tailored properties is a continuous pursuit in materials science. This compound could be transformed into a monomer for polymerization through several strategies. For example, conversion of the C4-bromo group to a boronic ester via a Miyaura borylation would create a monomer suitable for Suzuki polymerization. Alternatively, the introduction of two polymerizable groups, for instance at the C4 and C7 positions, could lead to the formation of cross-linked polymers. The resulting indole-containing polymers could exhibit interesting properties for applications in organic electronics or as sensory materials.

Components for Optoelectronic and Other Functional Materials

The indole nucleus is a well-known chromophore, and its incorporation into larger conjugated systems can lead to materials with interesting optoelectronic properties. imperial.ac.ukmdpi.com The synthetic versatility of this compound allows for its incorporation into a variety of functional materials.

Role in the Synthesis of Specialized Analytical Reagents or Chemical Probes

This compound is a heterocyclic building block whose structural components—the indole core, the bromine substituent, and the N-acetic acid ethyl ester side chain—position it as a versatile precursor for the synthesis of specialized analytical reagents and chemical probes. While direct synthesis of probes from this exact molecule is not extensively documented in dedicated studies, its utility can be inferred from the well-established applications of its constituent parts, particularly the 4-bromoindole (B15604) scaffold.

The indole ring system is a privileged structure in the design of fluorescent probes due to its inherent photophysical properties. nih.gov Indole and its derivatives are known to exhibit strong fluorescence emission in solution, making them excellent candidates for developing sensitive molecular sensors for biological and electrochemical applications. nih.gov The development of novel indole derivatives is a continuing focus of research for creating advanced probes, including pH sensors and logic gates. nih.gov

The 4-bromoindole core of the title compound is specifically recognized for its role in the development of analytical tools. It serves as a key intermediate in the design of fluorescent probes used for cellular imaging, allowing for the visualization of biological processes within living cells. chemimpex.com Furthermore, the 4-bromoindole scaffold is employed in biochemical research to investigate protein interactions and enzyme activities, highlighting its importance in creating tools to study complex biological systems. chemimpex.com

The ethyl acetate group attached to the indole nitrogen at the N-1 position provides a crucial reactive handle for further derivatization. This functional group can be readily hydrolyzed to the corresponding carboxylic acid, 2-(4-bromo-1H-indol-1-yl)acetic acid, which is also a known chemical intermediate. vwr.com This carboxylic acid function opens up numerous possibilities for synthetic modification. For instance, it can be coupled with amines, alcohols, or other nucleophiles using standard amide or ester bond-forming reactions. This allows for the covalent attachment of the 4-bromoindole fluorophore to other molecules, such as biomolecules, polymers, or specific recognition units, thereby creating highly specialized chemical probes.

The bromine atom at the 4-position of the indole ring also offers significant opportunities for synthetic diversification. It can be used in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to introduce a wide array of substituents. This capability allows for the fine-tuning of the electronic and photophysical properties of the resulting probe, such as its absorption and emission wavelengths, quantum yield, and sensitivity to specific analytes. The development of fluorescent probes for ions like bromide (Br⁻) and related reactive oxygen species such as hypobromous acid (HOBr) underscores the relevance of bromo-substituted aromatic systems in the field of analytical chemistry. nih.gov

Table of Potential Applications Based on the 4-Bromoindole Scaffold

| Probe/Reagent Type | Parent Scaffold | Potential Application Area | Research Focus |

| Fluorescent Probes | 4-Bromoindole | Cellular Imaging | Visualization of subcellular processes and dynamics. chemimpex.com |

| Biochemical Probes | 4-Bromoindole | Enzymology & Proteomics | Investigating enzyme activity and protein-protein interactions. chemimpex.com |

| pH Sensors | Indole Derivatives | Chemical Sensing | Colorimetric and fluorescent detection of pH changes in various media. nih.gov |

| Ion-Selective Probes | Bromo-aromatics | Bioanalytical Chemistry | Detection of bromide ions and related reactive oxygen species (e.g., HOBr). nih.gov |

Advanced Analytical Methodologies for Purity Assessment and Process Monitoring in Research

Hyphenated Techniques for Comprehensive Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection system, are powerful tools for the analysis of complex reaction mixtures. They provide a multi-dimensional view of the sample, allowing for the separation, identification, and quantification of individual components.

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for the identification of volatile and semi-volatile impurities that may be present in Ethyl 2-(4-bromo-1H-indol-1-yl)acetate. These impurities can include residual starting materials, solvents, or byproducts from side reactions. In a typical GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity on a capillary column, with the separated components then being ionized and detected by a mass spectrometer.

Potential volatile impurities in the synthesis of this compound could arise from the common N-alkylation of 4-bromo-1H-indole with ethyl bromoacetate (B1195939). These may include unreacted starting materials or residual solvents. The identification of such impurities is critical as they can interfere with subsequent synthetic steps or compromise the purity of the final product. GC-MS provides high sensitivity and specificity, allowing for the detection of trace-level contaminants. nih.govresearchgate.net The mass spectrum of each eluting peak provides a molecular fingerprint, often enabling unambiguous identification through library matching or spectral interpretation. nih.gov

Table 1: Potential Volatile Impurities and their GC-MS Characteristics

| Compound Name | Potential Source | Expected Molecular Ion (m/z) | Key Fragmentation Patterns |

|---|---|---|---|

| 4-bromo-1H-indole | Unreacted Starting Material | 195/197 | Fragments typical of the indole (B1671886) ring structure |

| Ethyl bromoacetate | Unreacted Reagent | 166/168 | Loss of the ethoxy group (-OC2H5) |

| Toluene | Reaction Solvent | 92 | Prominent tropylium (B1234903) ion at m/z 91 |

For non-volatile or thermally unstable compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. nih.govmdpi.com In the context of this compound, LC-MS is invaluable for identifying non-volatile impurities such as dimers, products of over-alkylation, or hydrolyzed byproducts. The separation is typically achieved using high-performance liquid chromatography (HPLC) with a reversed-phase column, which separates compounds based on their hydrophobicity. The eluent is then introduced into the mass spectrometer, often using soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to minimize fragmentation and preserve the molecular ion. nih.gov

Tandem mass spectrometry (LC-MS/MS) can provide further structural information by inducing fragmentation of a selected parent ion, which is crucial for the characterization of unknown impurities. nih.gov This technique has been widely applied to the analysis of various indole derivatives. nih.govacs.orgresearchgate.net

Table 2: Potential Non-Volatile Impurities and their LC-MS Signatures

| Compound Name | Potential Origin | Expected [M+H]+ (m/z) | Potential MS/MS Fragments |

|---|---|---|---|

| 2-(4-bromo-1H-indol-1-yl)acetic acid | Hydrolysis of the ester product | 268/270 | Loss of CO2 |

| Ethyl 2-(4,x-dibromo-1H-indol-1-yl)acetate | Over-bromination side reaction | 374/376/378 | Isotopic pattern for two bromine atoms |

The coupling of liquid chromatography with nuclear magnetic resonance spectroscopy (LC-NMR) is a powerful technique for the direct structural elucidation of components in a complex mixture, including minor impurities. news-medical.netchromatographytoday.comiosrphr.org This method allows for the acquisition of high-resolution NMR spectra of compounds as they elute from the chromatography column, eliminating the need for tedious and often challenging isolation of minor components. nih.govnih.gov

For the analysis of this compound, LC-NMR can be employed to investigate any unknown peaks observed in the LC chromatogram. By directing the flow corresponding to an impurity into the NMR spectrometer, detailed one- and two-dimensional NMR spectra can be obtained. This provides unambiguous structural information, including the position of substituents and the connectivity of the atoms, which is often not fully achievable with mass spectrometry alone. news-medical.netchromatographytoday.com This technique is particularly advantageous for distinguishing between isomers, which may have identical mass spectra. chromatographytoday.com

In-Process Analytical Technology (PAT) for Reaction Optimization and Control

In-Process Analytical Technology (PAT) involves the use of real-time analytical techniques to monitor and control chemical reactions as they occur. This approach allows for a deeper understanding of reaction kinetics and mechanisms, leading to improved process control, higher yields, and enhanced product quality.

Online spectroscopic methods provide a non-invasive window into the reaction vessel, allowing for the continuous monitoring of reactant consumption, product formation, and the appearance of any intermediates or byproducts.

FT-IR Spectroscopy: In-situ Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for monitoring the progress of the N-alkylation of 4-bromo-1H-indole. nih.govclairet.co.ukmt.comrsc.org By inserting an attenuated total reflectance (ATR) probe into the reaction mixture, one can track the disappearance of the N-H stretching vibration of the starting indole and the simultaneous appearance of the characteristic carbonyl (C=O) stretching vibration of the ester group in the product, this compound. clairet.co.ukresearchgate.net

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly useful for monitoring reactions in aqueous or highly polar media. It can also provide information about changes in the carbon-bromine bond and the aromatic ring system during the reaction.

UV-Vis Spectroscopy: The indole ring system possesses a strong UV chromophore. The N-alkylation of the indole will cause a shift in the electronic transitions, which can be monitored by UV-Vis spectroscopy to track the reaction progress.

Table 3: Spectroscopic Monitoring of this compound Synthesis

| Technique | Monitored Species/Group | Spectroscopic Change | Information Gained |

|---|---|---|---|

| FT-IR | N-H bond of 4-bromo-1H-indole | Decrease in absorbance | Consumption of starting material |

| FT-IR | C=O group of product | Increase in absorbance | Formation of product |

| Raman | Aromatic C=C bonds | Shift in peak position/intensity | Changes in the indole ring system |

The real-time data from PAT can be integrated with automated synthesis platforms, such as flow chemistry systems, to enable rapid reaction optimization and control. nih.govmdpi.com In a flow chemistry setup, reactants are continuously pumped through a reactor, and online analytical tools can be placed at different points to monitor the reaction as a function of time or reaction conditions. cardiff.ac.ukuc.ptmdpi.com

For the synthesis of this compound, a flow reactor coupled with online FT-IR or LC-MS could be used to rapidly screen different reaction parameters such as temperature, residence time, and stoichiometry. This automated approach allows for the efficient mapping of the reaction landscape and the identification of optimal conditions for maximizing yield and minimizing impurity formation, leading to a more robust and efficient synthetic process.

Advanced Chromatographic Purity Assessment

The rigorous assessment of purity and the continuous monitoring of chemical processes are critical in the research and development of novel compounds. For this compound, advanced chromatographic techniques offer powerful tools to ensure high purity standards and to provide detailed insights into reaction progression and impurity profiles.

Supercritical Fluid Chromatography (SFC) for High-Resolution Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of a wide range of chemical compounds, including indole derivatives. nih.gov This method utilizes a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase. youtube.com The physicochemical properties of a supercritical fluid, being intermediate between those of a liquid and a gas, afford SFC several advantages over traditional High-Performance Liquid Chromatography (HPLC), such as lower viscosity and higher diffusivity. These characteristics can lead to higher separation efficiency, faster analysis times, and reduced consumption of organic solvents, making it an environmentally benign or "green" chromatographic technique. nih.govamericanpharmaceuticalreview.com

While specific research on the SFC analysis of this compound is not extensively documented in publicly available literature, the general applicability of SFC for the separation of indole alkaloids and other heterocyclic compounds is well-established. nih.govoup.comnih.gov For the purity assessment and process monitoring of this compound, an SFC method would provide high-resolution separation of the main compound from starting materials, by-products, and degradation products.

The development of an SFC method for this compound would involve the systematic optimization of several key parameters. The choice of a suitable stationary phase is critical, with various options available, including those with polar modifications to enhance interaction with the analyte. nih.gov The composition of the mobile phase, specifically the type and proportion of the organic modifier (e.g., methanol (B129727), ethanol, or acetonitrile) added to the supercritical CO2, would be fine-tuned to achieve optimal selectivity and resolution. youtube.com Other instrumental parameters such as back pressure, temperature, and flow rate also play a significant role in the separation.

The potential of SFC for high-resolution separations can be illustrated by considering a hypothetical method development approach for this compound, as detailed in the interactive data table below.

Table 1: Hypothetical SFC Method Parameters for the Analysis of this compound

| Parameter | Value/Range | Purpose |

| Column | Chiralpak AD-H, Chiralcel OD-H, or similar polysaccharide-based column | Screening for potential enantiomeric separation if a chiral derivative were synthesized. For achiral analysis, a more standard phase like a 2-ethylpyridine (B127773) stationary phase could be used. nih.gov |

| Mobile Phase | Supercritical CO2 with a modifier (e.g., Methanol) | The percentage of the modifier would be varied in a gradient to elute compounds with different polarities. |

| Gradient | 5% to 40% Methanol over 5 minutes | To ensure the elution of both non-polar and more polar impurities. |

| Flow Rate | 2.0 - 4.0 mL/min | Higher flow rates than HPLC can be used due to the low viscosity of the mobile phase, leading to faster analysis. |

| Back Pressure | 100 - 150 bar | To maintain the CO2 in its supercritical state. |

| Column Temperature | 35 - 45 °C | To ensure reproducibility and influence selectivity. |

| Detection | UV at 220 nm and 280 nm | The indole ring has strong UV absorbance, allowing for sensitive detection. |

The successful implementation of an SFC method would offer a rapid and efficient means for the routine purity assessment of this compound batches and for real-time or near-real-time monitoring of its synthesis, allowing for precise control over the manufacturing process.

Future Research Directions and Emerging Avenues for Ethyl 2 4 Bromo 1h Indol 1 Yl Acetate

Development of Highly Chemo- and Regioselective Transformations of the Bromo-Indole Core

The bromine atom at the C4-position of "Ethyl 2-(4-bromo-1H-indol-1-yl)acetate" is a key functional handle for a variety of cross-coupling reactions. However, the inherent reactivity of the indole (B1671886) nucleus presents challenges in achieving high chemo- and regioselectivity. Future research should focus on developing methodologies that can selectively functionalize the C4-position without affecting other potentially reactive sites, such as the C2, C3, C6, and C7 positions.

Key areas for exploration include:

Directed Metalation-Cross-Coupling: Investigating the use of the N1-acetate group as a directing group to facilitate ortho-lithiation or -palladation at the C7-position, thereby allowing for sequential and site-selective functionalization. This would enable the synthesis of di- and tri-substituted indoles with defined substitution patterns.

Halogen-Dance Reactions: Exploring conditions for controlled halogen-dance reactions to migrate the bromine atom from the C4 to the C5 or C6 position. This would provide access to a wider range of constitutional isomers that are otherwise difficult to synthesize.

Selective C-H Functionalization: Developing catalytic systems that can differentiate between the various C-H bonds of the indole ring, allowing for direct and regioselective introduction of functional groups at positions other than C4, while the bromine atom is preserved for subsequent transformations.

A summary of potential chemo- and regioselective transformations is presented in Table 1.

Table 1: Potential Chemo- and Regioselective Transformations

| Transformation | Reagents and Conditions | Potential Outcome |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | C4-arylated/heteroarylated indole derivatives |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | C4-alkynylated indole derivatives |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | C4-aminated indole derivatives |

| Heck Coupling | Alkenes, Pd catalyst, base | C4-alkenylated indole derivatives |

| Stille Coupling | Organostannanes, Pd catalyst | C4-alkyl/aryl/vinyl substituted indoles |

Exploration of Novel Catalytic Systems for Enhanced Functionalization

The development of novel catalytic systems is paramount to unlocking the full synthetic potential of "this compound". While palladium-based catalysts are commonly employed for cross-coupling reactions of bromoarenes, future research should explore a broader range of catalytic systems to achieve enhanced reactivity, selectivity, and functional group tolerance. longdom.org

Promising avenues include:

Nickel and Copper Catalysis: Investigating the use of less expensive and more earth-abundant nickel and copper catalysts for cross-coupling reactions. These catalysts often exhibit unique reactivity profiles compared to palladium and may enable transformations that are challenging with traditional methods.

Photoredox Catalysis: Utilizing visible-light-mediated photoredox catalysis to enable novel C-H functionalization and cross-coupling reactions under mild conditions. This approach could provide access to new reaction pathways and functional group transformations that are not accessible through traditional thermal methods.

Dual Catalysis: Combining two different catalytic cycles, such as a transition metal catalyst and an organocatalyst, to achieve synergistic reactivity and enable new types of transformations.

Integration with Microfluidic and Automated Synthesis Platforms for High-Throughput Research

The exploration of the chemical space around "this compound" can be significantly accelerated through the use of microfluidic and automated synthesis platforms. These technologies allow for rapid reaction screening, optimization, and library synthesis in a high-throughput manner. mdpi.com

Future research in this area should focus on:

Flow Chemistry: Developing continuous-flow processes for the synthesis and functionalization of "this compound". Flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the ability to perform reactions under high pressure and temperature.

Automated Reaction Optimization: Employing automated robotic platforms to rapidly screen a wide range of reaction parameters, such as catalysts, ligands, bases, solvents, and temperatures, to identify optimal conditions for various transformations.

Droplet-Based Microfluidics: Utilizing droplet-based microfluidic systems for ultra-high-throughput screening of reaction conditions and for the discovery of new reactions.

Computational Design and Prediction for New Chemical Reactivity

Computational chemistry and machine learning are becoming increasingly powerful tools for predicting and understanding chemical reactivity. These approaches can be applied to "this compound" to guide experimental efforts and accelerate the discovery of new reactions and functional derivatives.

Key research directions include:

Density Functional Theory (DFT) Calculations: Using DFT to model reaction mechanisms, predict regioselectivity, and understand the role of catalysts and ligands in various transformations.

Machine Learning Models: Developing machine learning models to predict the outcome of reactions based on the structure of the starting materials, reagents, and catalysts. These models can be trained on existing reaction data to predict the success or failure of new, untested reactions.

In Silico Ligand Design: Employing computational methods to design new ligands for transition metal catalysts that can enhance reactivity and selectivity in the functionalization of the bromo-indole core.

Rational Design of Derivatives for Specific Chemical Applications

The functionalization of "this compound" can lead to the creation of a diverse library of new molecules with a wide range of potential applications. Future research should focus on the rational design of derivatives for specific purposes, leveraging the unique structural and electronic properties of the 4-bromo-indole scaffold.

Potential application areas to explore are outlined in Table 2.

Table 2: Potential Applications of "this compound" Derivatives

| Application Area | Rationale for Use | Potential Derivative Structures |